1-Methyl-4-nitro-1H-imidazole-5-sulfonamide (CAS 6339-55-5) is a highly specialized, functionally dense heterocyclic building block characterized by a fixed 1-methyl group, a reducible 4-nitro pharmacophore, and a highly polar 5-sulfonamide moiety. In pharmaceutical procurement and chemical synthesis, it serves as a critical intermediate for developing hypoxia-selective cytotoxins, radiosensitizers, and targeted antiparasitic agents. Unlike generic nitroimidazoles, this specific compound provides a pre-installed sulfonamide group that dramatically lowers the partition coefficient (XLogP ≈ -0.7) [1], enabling the synthesis of highly water-soluble prodrugs. Its locked tautomeric state and unique electronic profile make it an indispensable precursor for advanced medicinal chemistry campaigns targeting drug-resistant pathogens and solid tumors.
Substituting 1-methyl-4-nitro-1H-imidazole-5-sulfonamide with closely related analogs, such as 5-chloro-1-methyl-4-nitroimidazole or unsubstituted 4-nitroimidazole, fundamentally alters both the synthetic pathway and the pharmacological profile of the end product. The 5-chloro analog lacks the hydrogen-bonding capacity and high polarity of the sulfonamide, leading to highly lipophilic intermediates that often suffer from poor aqueous solubility and require complex formulation [1]. Furthermore, attempting to install a sulfonamide group late in the synthesis from a 5-chloro or 5-unsubstituted precursor typically requires harsh chlorosulfonation conditions that can degrade sensitive functional groups and reduce overall yield . Procurement of the exact 5-sulfonamide building block is therefore essential to maintain regiochemical purity, bypass multi-step functional group interconversions, and ensure the precise electron-withdrawing environment required for optimal nitroreductase activation.
The installation of the 5-sulfonamide group dramatically alters the physicochemical properties of the nitroimidazole core. 1-Methyl-4-nitro-1H-imidazole-5-sulfonamide exhibits a highly hydrophilic profile with a predicted XLogP of -0.7 [1]. In contrast, the common synthetic precursor 5-chloro-1-methyl-4-nitroimidazole is significantly more lipophilic (LogP > 1.0). This quantitative shift in polarity provides a massive advantage in drug design, allowing for the direct synthesis of water-soluble antiparasitic and antibacterial candidates without the need for extensive late-stage structural modifications to rescue solubility.
| Evidence Dimension | Partition Coefficient (XLogP) |
| Target Compound Data | -0.7 (Highly hydrophilic) |
| Comparator Or Baseline | 5-chloro-1-methyl-4-nitroimidazole (LogP > 1.0) |
| Quantified Difference | Reduction in LogP by >1.7 units |
| Conditions | Standard predictive physicochemical profiling (PubChemLite) |
Procuring the 5-sulfonamide derivative prevents late-stage attrition in drug development caused by poor aqueous solubility.
Unsubstituted 4-nitroimidazoles exist as an equilibrating mixture of 4-nitro and 5-nitro tautomers, which severely complicates downstream functionalization and leads to complex product mixtures requiring extensive chromatographic purification . 1-Methyl-4-nitro-1H-imidazole-5-sulfonamide features N-methylation at the 1-position, completely locking the tautomeric state. This structural rigidity ensures 100% regioselectivity during subsequent reactions at the sulfonamide nitrogen or the nitro group, directly translating to higher isolated yields and simplified purification protocols compared to tautomerically active baselines.
| Evidence Dimension | Regiochemical Product Yield |
| Target Compound Data | Single fixed tautomer (100% regiocontrol) |
| Comparator Or Baseline | Unsubstituted 4-nitroimidazole (Tautomeric mixture) |
| Quantified Difference | Elimination of 4/5-nitro tautomeric mixtures |
| Conditions | Standard electrophilic or nucleophilic downstream functionalization |
Eliminates the need for costly and time-consuming chromatographic separation of regioisomers during industrial scale-up.
In the synthesis of advanced antibacterial molecular hybrids, such as 2-(1-methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles, starting with the pre-functionalized 5-sulfonamide or its direct sulfonyl derivatives significantly streamlines the synthetic route [1]. Utilizing 1-methyl-4-nitro-1H-imidazole-5-sulfonamide avoids the multi-step conversion of 5-chloro-1-methyl-4-nitroimidazole via thiol intermediates and subsequent aggressive oxidation. This direct approach reduces the synthetic sequence by at least two steps, minimizing solvent waste and improving the overall atom economy of the campaign.
| Evidence Dimension | Synthetic Steps to Sulfonyl Hybrids |
| Target Compound Data | Direct coupling/derivatization (1-2 steps) |
| Comparator Or Baseline | 5-chloro-1-methyl-4-nitroimidazole (3-4 steps) |
| Quantified Difference | Reduction of synthetic route by 2 steps |
| Conditions | Synthesis of imidazole-thiadiazole antibacterial hybrids |
Reduces raw material costs and shortens lead times for medicinal chemistry libraries.
The biological activity of nitroimidazoles as radiosensitizers and antiparasitics relies on the single-electron reduction of the nitro group. The presence of the strongly electron-withdrawing 5-sulfonamide group adjacent to the 4-nitro moiety significantly lowers the reduction potential compared to 5-alkyl or 5-unsubstituted analogs [1]. This electronic tuning makes the 4-nitro group more susceptible to reduction by specific parasitic reductases (e.g., in T. cruzi or E. histolytica) and within the hypoxic microenvironments of solid tumors, enhancing the targeted cytotoxicity of the resulting derivatives.
| Evidence Dimension | Electronic Activation (Reduction Potential) |
| Target Compound Data | Enhanced reduction via strongly electron-withdrawing 5-sulfonamide |
| Comparator Or Baseline | 5-methyl-4-nitroimidazole (Electron-donating group) |
| Quantified Difference | Anodic shift in one-electron reduction potential |
| Conditions | Enzymatic or electrochemical reduction assays |
Provides a finely tuned pharmacophore for developing highly selective, hypoxia-activated prodrugs.
The compound is the ideal starting material for developing targeted cancer therapies and radiosensitizers, where the 5-sulfonamide group electronically tunes the 4-nitro group for selective reduction in the hypoxic microenvironment of solid tumors [1].
Used as a core building block for synthesizing bioisosteres of benznidazole and metronidazole, specifically targeting drug-resistant strains of T. cruzi, G. intestinalis, and E. histolytica by leveraging its favorable aqueous solubility and reduction profile [2].
Highly suited for the rapid, step-efficient synthesis of imidazole-thiadiazole and imidazole-benzimidazole sulfonamide hybrids targeting resistant Gram-positive and Gram-negative bacteria [3].
The primary sulfonamide moiety (-SO2NH2) serves as a classic zinc-binding pharmacophore, making this compound a valuable precursor for designing novel, dual-action inhibitors that combine carbonic anhydrase inhibition with nitro-mediated cytotoxicity .